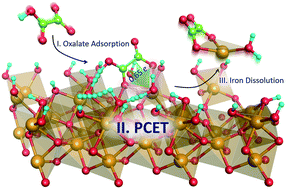Oxalate promoted iron dissolution of hematite via proton coupled electron transfer†
Environmental Science: Nano Pub Date: 2022-03-16 DOI: 10.1039/D1EN01190A
Abstract
Oxalate, a typical natural ligand, plays a significant role in promoting iron dissolution from iron (oxyhydr)oxide minerals to improve iron bioavailability in nature. However, the mechanism of oxalate promoted iron dissolution remains obscure due to the complicated interactions between oxalate and iron (oxyhydr)oxide minerals. Herein, oxalate promoted iron dissolution of hematite {001} nanoplates was examined at a molecular level with in situ attenuated total reflectance-Fourier transform infrared reflection (ATR-FTIR) spectroscopy, open circuit potential, H/D exchange experiments, and density functional theory (DFT) simulations. The results revealed that oxalate (C2O42−) would be gradually protonated with decreasing pH from 6.0 to 2.0, and then its protonated form (HC2O4−) was adsorbed on hematite in a deprotonated bidentate mononuclear configuration, accompanied with the proton transfer from HC2O4− to the surface hydroxyl groups of hematite via a proton coupled electron transfer (PCET) mechanism during the adsorption to increase the acidity of the hematite surface, along with the injection of 0.65 electrons from the adsorbed C2O42− into the bonded iron atom. Subsequently, the strength of Fe–O bonds on the hematite surface decreased to the same level as that of Fe(III)·H2O cluster formed between homogeneous Fe(III) and H2O, as followed with the breakage of these weakened Fe–O bonds on the hematite surface, resulting in the final iron dissolution as Fe(C2O4)(H2O) clusters from the hematite surface into solution. This study clarifies the intrinsic mechanism of oxalate promoted iron dissolution of hematite, and also sheds light on the iron dissolution of iron (oxyhydr)oxide minerals promoted by natural ligands.


Recommended Literature
- [1] Adsorption and binding of capping molecules for highly luminescent CdSenanocrystals – DFT simulation studies†
- [2] A recyclable and photocontrollable resistive memory device based on polycoumarinsiloxanes†
- [3] Olefin metathesis in air using latent ruthenium catalysts: imidazole substituted amphiphilic hydrogenated ROMP polymers providing nano-sized reaction spaces in water†
- [4] Publication received
- [5] Continuous process technology: a tool for sustainable production
- [6] Energy dependent XPS measurements on thin films of a poly(vinyl methyl ether)/polystyrene blend concentration profile on a nanometer resolution to understand the behavior of nanofilms†
- [7] Two-dimensional heteronuclear 1H ↔ 27Al-correlated MAS NMR spectra of layered silicates
- [8] Reusable biocatalytic crosslinked microparticles self-assembled from enzyme-nanoparticle complexes†
- [9] Zero-field slow magnetic relaxation behavior of Zn2Dy in a family of trinuclear near-linear Zn2Ln complexes: synthesis, experimental and theoretical investigations†
- [10] Nitrogen-containing carbohydrate derivatives. Part XXIII. Some ring-opening reactions of methyl 2,3-N-aroylepimino-4,6-O-benzylidene-2,3-dideoxy-α-D-mannopyranosides










